molecular formula C10H13BrN2O3 B577455 4-Bromo-5-methoxy-2-nitro-N-propylaniline CAS No. 1280786-69-7

4-Bromo-5-methoxy-2-nitro-N-propylaniline

Cat. No.: B577455
CAS No.: 1280786-69-7
M. Wt: 289.129
InChI Key: YQYSDNLJABVUOY-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-nitro-N-propylaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a bromine atom, a methoxy group, a nitro group, and a propylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-2-nitro-N-propylaniline typically involves multiple steps. One common synthetic route includes:

    Bromination: The addition of the bromine atom to the benzene ring.

    N-Propylation: The attachment of the propylamine group.

The nitration step is usually performed using a mixture of concentrated nitric acid and sulfuric acid. Bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide. Methoxylation is typically carried out using methanol and a suitable catalyst. N-Propylation involves the reaction of the intermediate compound with propylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2-nitro-N-propylaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is 4-Bromo-5-methoxy-2-amino-N-propylaniline.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted anilines.

Scientific Research Applications

4-Bromo-5-methoxy-2-nitro-N-propylaniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the design and synthesis of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitroaniline
  • 4-Bromo-5-methoxy-2-nitrobenzoic acid
  • 4-Bromo-2-nitrotoluene

Uniqueness

4-Bromo-5-methoxy-2-nitro-N-propylaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the methoxy group and the propylamine group distinguishes it from other similar compounds, providing unique properties for various applications.

Properties

IUPAC Name

4-bromo-5-methoxy-2-nitro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-3-4-12-8-6-10(16-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYSDNLJABVUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681505
Record name 4-Bromo-5-methoxy-2-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-69-7
Record name Benzenamine, 4-bromo-5-methoxy-2-nitro-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methoxy-2-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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